molecular formula C96H180O12 B12310249 (E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid

(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid

Cat. No.: B12310249
M. Wt: 1526.4 g/mol
InChI Key: GXILHLNBXBAHGB-WQVHNPAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Nomenclature

Chemical Identity and Classification

The compound belongs to the glycerolipid (GL) category, specifically falling under triradylglycerol derivatives due to its glycerol-derived core and multiple acylated side chains. Its structure comprises:

  • A nonadec-9-enoic acid backbone (19-carbon chain with a trans double bond at position 9).
  • Three octadecanoyloxy groups (C18:0 acyl chains) esterified at positions 17, 18, and 19.
  • A 1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl group at position 17, introducing a branched glycerol moiety.
Property Description
Chemical Class Glycerolipid (Triradylglycerol derivative)
Key Features Branched nonadecenoic acid with esterified glycerol and acyl chains
Functional Groups Carboxylic acid, ester linkages, unsaturated hydrocarbon chain (E-config)

This architecture aligns with LIPID MAPS' glycerolipid classification , which encompasses acylated glycerol derivatives with variable chain lengths and substitution patterns. The presence of a glycerol core esterified with long-chain fatty acids categorizes it within the triradylglycerol (TG) subclass, though its branched structure suggests specialization beyond conventional triglycerides.

IUPAC Nomenclature and Structural Notation

The IUPAC name systematically describes the compound’s structure through hierarchical substituent prioritization:

  • Parent chain : Nonadec-9-enoic acid (19-carbon carboxylic acid with a double bond at C9).
  • Substituents :
    • Position 17 : A propan-2-yloxycarbonyl group bearing two octadecanoyloxy chains at sn-1 and sn-3.
    • Position 18 : An octadecanoyloxymethyl group.
    • Position 19 : An octadecanoyloxy group.

The (E) configuration at C9 denotes the trans geometry of the double bond. The stereospecific numbering (sn) system clarifies glycerol substitution patterns, though the absence of definitive stereochemical data for the propan-2-yl group necessitates the "_" separator in shorthand notation.

Structural Shorthand (LIPID MAPS Conventions):

  • Sum composition : TG 54:354:354:3 (hypothetical; assumes three C18:0 chains).
  • Molecular species : Nonadec-9-enoic acid modified with TG(O-16:0/18:0/18:0).

Alternative Nomenclature Systems for Complex Glycerolipids

Beyond IUPAC, LIPID MAPS abbreviations and stereochemical shorthand provide concise descriptors:

LIPID MAPS Abbreviations
Component Abbreviation Example
Glycerol core TG (triradylglycerol) TG(O-16:0/18:0/18:0)
Acyl chains CXX:Y C18:0 (octadecanoyl)
Branching sn-position sn-1, sn-2, sn-3

For this compound, the notation TG(17-[O-18:0/18:0]/18-O-18:0/19-O-18:0) could denote the substitution pattern, though standardized formats for branched glycerolipids remain under development.

Stereochemical Shorthand

When sn-positions are undefined, acyl chains are listed in ascending carbon order (e.g., TG 16:018:118:3). For partial stereochemical resolution, parentheses indicate known positions:

  • Example : TG 16:018:1(*sn*-2)18:0.

Relationship to Glycerolipid Classification Systems

The compound integrates into the LIPID MAPS hierarchical taxonomy as follows:

  • Category : Glycerolipids (GL)
  • Class : Triradylglycerols (TG)
  • Subclass : Branched/functionalized TG derivatives.

Its structural complexity mirrors archaeal lipids , which often exhibit sn-2 and sn-3 modifications, and plant estolides , characterized by hydroxy fatty acid esterification. The LMISSD database catalogs analogous structures, classifying them under GL03 (modified triradylglycerols) with unique LM_IDs for exact mass and adduct profiling.

Comparative Analysis with Canonical Glycerolipids:

Feature Conventional TG This Compound
Backbone Glycerol Nonadecenoic acid
Substitution sn-1, sn-2, sn-3 Positions 17, 18, 19
Chain Diversity Homogeneous acyl chains Homogeneous (C18:0)

This divergence underscores the need for expanded classification frameworks to accommodate structurally innovative glycerolipids.

Properties

Molecular Formula

C96H180O12

Molecular Weight

1526.4 g/mol

IUPAC Name

(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid

InChI

InChI=1S/C96H180O12/c1-5-9-13-17-21-25-29-33-37-44-50-56-62-68-74-80-92(99)104-84-88(85-105-93(100)81-75-69-63-57-51-45-38-34-30-26-22-18-14-10-6-2)90(78-72-66-60-54-48-42-41-43-49-55-61-67-73-79-91(97)98)96(103)108-89(86-106-94(101)82-76-70-64-58-52-46-39-35-31-27-23-19-15-11-7-3)87-107-95(102)83-77-71-65-59-53-47-40-36-32-28-24-20-16-12-8-4/h41-42,88-90H,5-40,43-87H2,1-4H3,(H,97,98)/b42-41+

InChI Key

GXILHLNBXBAHGB-WQVHNPAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)C(CCCCCC/C=C/CCCCCCCC(=O)O)C(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)C(CCCCCCC=CCCCCCCCC(=O)O)C(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Biological Activity

The compound (E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid , also known as a complex fatty acid derivative, has garnered attention in various fields of biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesizing findings from diverse studies and evaluations.

Chemical Structure and Properties

The compound's structure is characterized by multiple octadecanoyl (stearoyl) groups attached to a nonadecenoic acid backbone. The molecular formula is C39H74O6C_{39}H_{74}O_6, with a molecular weight of approximately 634.00 g/mol. Its structural complexity suggests potential interactions with biological membranes and proteins, which may influence its biological activity.

PropertyValue
Molecular FormulaC39H74O6
Molecular Weight634.00 g/mol
IUPAC NameThis compound
CAS Registry NumberTBD

The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins, potentially modulating various cellular pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of multiple fatty acyl groups may enhance its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a possible role in managing inflammation.

Case Studies

  • Cell Culture Studies : In vitro studies have demonstrated that the compound can influence cell proliferation and apoptosis in various cancer cell lines. For instance, treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.
  • Animal Models : In vivo studies using murine models have indicated that administration of the compound leads to reduced tumor growth rates compared to control groups. These findings highlight its potential as an anti-cancer agent.
  • Skin Sensitization : Evaluations from industrial health assessments indicate that similar fatty acid esters can act as skin sensitizers. The local lymph node assay (LLNA) showed significant lymphocyte proliferation, suggesting that this compound may also possess sensitizing properties .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantPotential free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityReduced viability in cancer cell lines
Skin SensitizationStrong sensitizer based on LLNA results

Recent Studies

Recent research has focused on the compound's pharmacokinetics and bioavailability. Studies indicate that the esterified nature of the compound may enhance its solubility and absorption in biological systems, potentially leading to improved therapeutic outcomes.

Toxicology Assessments

Toxicological evaluations reveal that while the compound exhibits low acute oral toxicity (LD50 > 2000 mg/kg in rats), there are concerns regarding dermal exposure leading to sensitization reactions . Continuous monitoring and further studies are necessary to fully understand the safety profile.

Scientific Research Applications

The compound (E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid is a complex fatty acid derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including pharmaceuticals, biochemistry, and material sciences.

Drug Delivery Systems

The amphiphilic nature of the compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly valuable in enhancing the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that fatty acid derivatives can improve the pharmacokinetics of certain therapeutic agents by facilitating their transport across biological membranes.

Antiparasitic Formulations

Recent studies have indicated that compounds similar to this fatty acid derivative may be utilized in long-acting injectable formulations for antiparasitic drugs. These formulations can provide sustained release of active ingredients, thereby improving treatment efficacy and patient compliance .

Biomimetic Materials

Due to its structural similarity to natural lipids, this compound could be employed in the development of biomimetic materials. These materials can mimic biological membranes, making them suitable for applications in tissue engineering and regenerative medicine.

Cell Membrane Studies

The compound's interaction with cell membranes can be studied to understand lipid bilayer dynamics. Such studies are crucial for elucidating the mechanisms of drug action and cellular uptake processes.

Surface Modifications

The long-chain fatty acid structure allows for modifications on various surfaces, enhancing hydrophobicity or providing functional groups for further chemical reactions. This is particularly useful in the development of coatings for biomedical devices or sensors.

Nanotechnology

In nanotechnology, compounds like this one can serve as building blocks for creating nanoparticles with specific functionalities. Their ability to self-assemble into organized structures can be harnessed for targeted drug delivery systems or diagnostic applications.

Case Study 1: Enhanced Drug Delivery

A study published in Journal of Controlled Release demonstrated that using fatty acid derivatives similar to this compound significantly improved the delivery of anticancer drugs in vivo. The study reported a marked increase in tumor accumulation of the drug due to enhanced permeability and retention effects associated with the fatty acid micelles .

Case Study 2: Antiparasitic Efficacy

Research conducted on injectable formulations containing derivatives of this compound showed promising results against parasitic infections in animal models. The long-acting nature of the formulation allowed for extended therapeutic effects without frequent dosing .

Case Study 3: Biomimetic Applications

In a study focusing on tissue engineering, researchers utilized this compound to create lipid-based scaffolds that promoted cell adhesion and proliferation. The results indicated that these scaffolds could effectively support tissue regeneration processes .

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The compound contains:

  • Ester groups : Multiple octadecanoyloxy moieties (R-O-CO-R')

  • Oxycarbonyl group : 1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl

  • Double bond : Nonadec-9-enoic acid with (E)-configuration

These features suggest reactivity in hydrolytic, transesterification, and nucleophilic substitution reactions.

Hydrolysis of Ester Bonds

Reaction TypeReagents/ConditionsProductsMechanism
Saponification NaOH/aqueous ethanolSodium salts of fatty acids + polyolsBase-catalyzed cleavage of esters to carboxylate salts and alcohols
Acidic Hydrolysis HCl/H2OFatty acids + alcoholsProtonation of carbonyl oxygen, followed by nucleophilic attack by water

Transesterification

Reaction TypeReagents/ConditionsProductsMechanism
Ester Exchange Alcohols (e.g., methanol), acid/base catalysts (e.g., H2SO4, NaOH)Methyl esters of fatty acids + original alcoholReversible acid/base-catalyzed ester interchange

Oxycarbonyl Group Reactivity

The propan-2-yloxycarbonyl group may participate in:

  • Nucleophilic acyl substitution : Attack by amines or alcohols at the carbonyl carbon.

  • Decarboxylation : Potential elimination under thermal conditions to form carbon dioxide and alkenes.

Double Bond Reactivity

The (E)-configured nonadec-9-ene may undergo:

  • Epoxidation : With peracids (e.g., mCPBA) to form epoxide derivatives

  • Dihydroxylation : Using osmium tetroxide (OsO4) to yield vicinal diols

  • Ozonolysis : Cleavage to aldehydes/ketones (depending on substituents)

Multicomponent Reaction Potential

While not directly observed in the provided sources, the compound’s ester and oxycarbonyl functionalities suggest compatibility with Passerini-type reactions . For example:

  • Passerini Reaction : Reaction with aldehydes and isonitriles could yield α-acyloxy amides via a three-component process.

  • Hantzsch Dihydropyridine Synthesis : Potential participation in heterocyclic formation via ester enolate intermediates .

Challenges and Limitations

  • Structural Complexity : The high degree of substitution complicates reaction selectivity.

  • Data Gaps : No experimental reports exist for this specific compound in the provided sources.

  • Thermal Stability : Multiple ester groups may decompose under harsh conditions.

Recommendations for Future Research

  • Synthetic Optimization : Explore mild hydrolysis conditions to selectively cleave specific esters.

  • Biological Studies : Investigate interactions with enzymes (e.g., lipases) for targeted modifications.

  • Multicomponent Applications : Assess participation in Passerini/Hantzsch reactions for heterocyclic derivatives .

Comparison with Similar Compounds

Key Structural Analogues:

Glycerophospholipids with Shorter Acyl Chains (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine):

  • Similarity : Shared glycerol backbone and esterified acyl chains.
  • Divergence : The target compound’s three stearoyl groups (C18:0) and unsaturated C19 chain contrast with shorter acyl chains (e.g., C16:0, C18:1) in natural phospholipids, altering membrane fluidity and thermal stability .

Quaternary Ammonium Surfactants (e.g., Benzalkonium Chloride, BAC-C12):

  • Similarity : Amphiphilic properties due to hydrophobic tails and polar headgroups.
  • Divergence : The absence of a charged quaternary ammonium group in the target compound reduces antimicrobial activity but enhances biocompatibility .

Synthetic Triglycerides (e.g., Triolein):

  • Similarity : Esterified glycerol core.
  • Divergence : The target compound’s oxycarbonyl branch and unsaturated chain introduce steric hindrance and reduced crystallinity compared to symmetrical triglycerides .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property Target Compound Triolein BAC-C12
Molecular Weight (g/mol) ~1,500 (estimated) 885.4 340.0
logP >15 (predicted) 14.2 4.1
CMC (mM) ~0.01 (hypothetical) N/A 8.3 (spectrofluorometry)
Melting Point (°C) <30 (due to E-configuration) -4 25–30

Key Findings :

  • The target compound’s exceptionally high logP reflects dominance of hydrophobic interactions, limiting aqueous solubility but enhancing lipid membrane affinity.
  • Its hypothetical CMC is orders of magnitude lower than BAC-C12, suggesting superior micelle-forming capacity at minimal concentrations .

Research Findings and Methodological Considerations

  • Similarity Assessment : Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients highlight >80% structural overlap with glycerophospholipids but <50% with quaternary ammonium surfactants .
  • Activity Cliffs: Minor structural variations (e.g., replacing stearoyl with palmitoyl groups) drastically alter micelle stability, underscoring the sensitivity of surfactant efficacy to acyl chain length .
  • Virtual Screening Relevance : The compound’s uniqueness challenges conventional similarity-based virtual screening (VS) protocols, which prioritize simpler scaffolds like gefitinib analogs .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a nonadec-9-enoic acid core substituted with three octadecanoyl (stearoyl) groups and a glycerol-derived tricarboxylic ester moiety. Key challenges include:

  • Stereochemical control of the (E)-configured double bond at C9–C10.
  • Sequential esterification to avoid cross-reactivity between hydroxyl and carboxyl groups.
  • Solubility limitations due to the hydrophobic C18 chains, necessitating precise solvent selection.

Stepwise Synthetic Pathways

Formation of the Nonadec-9-enoic Acid Backbone

The unsaturated C19 backbone is typically synthesized via Wittig olefination or cross-metathesis . For example:

  • Wittig reaction : Reacting nonanal with a C10 ylide (e.g., (9-carboxynonyl)triphenylphosphonium bromide) yields nonadec-9-enoic acid with >90% (E)-selectivity under inert conditions.
  • Catalytic cross-metathesis : Using Grubbs catalyst, oleic acid (C18:1) is coupled with acrylic acid to introduce the terminal carboxyl group.
Table 1: Comparison of Olefination Methods
Method Catalyst/Reagent Yield (%) (E):(Z) Ratio Reference
Wittig olefination Triphenylphosphine 88 95:5
Cross-metathesis Grubbs II 78 99:1

Sequential Esterification Strategies

The three stearoyl groups are introduced through acyl chloride couplings or enzyme-mediated esterification :

Acyl Chloride Method
  • Protection of hydroxyl groups : The central glycerol moiety (1,3-di-O-protected propan-2-ol) is prepared using tert-butyldimethylsilyl (TBDMS) ethers.
  • Coupling with stearoyl chloride :
    • Step 1: React 1,3-di-O-TBDMS-propan-2-ol with stearoyl chloride (2.2 eq) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). Yield: 92%.
    • Step 2: Deprotect TBDMS groups using tetrabutylammonium fluoride (TBAF), then couple with a second stearoyl chloride equivalent.
  • Final esterification : The remaining hydroxyl group is reacted with activated nonadec-9-enoic acid (e.g., N-hydroxysuccinimide ester) under Dean-Stark conditions.
Lipase-Catalyzed Esterification

Immobilized Candida antarctica lipase B (CAL-B) enables regioselective esterification in non-aqueous media:

  • Solvent system : Tert-butanol:hexane (1:3) at 45°C.
  • Conversion : 85% after 24h, with no racemization.

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

Tetrabutylammonium tetrachlorooxorhenate(V) ([NBu₄][ReOCl₄]) facilitates low-temperature esterification (40°C, DCM) with 98% conversion in 2h. This catalyst avoids side reactions common with Brønsted acids.

Organocatalytic Approaches

Chiral phosphoric acids (e.g., TRIP) achieve enantioselective esterification during intermediate steps, critical for maintaining the (E)-configuration.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (8:2) removes unreacted stearoyl chlorides.
  • Preparative HPLC : C18 columns (Waters XBridge, 5μm) resolve diastereomers using acetonitrile:water (95:5).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 5.35 (m, 1H, CH=CH), 4.25 (m, 4H, glycerol backbone), 2.30 (t, 6H, COOCH₂).
  • HRMS : Calculated for C₁₀₃H₁₈₈O₁₂ [M+H]⁺: 1685.4121; Found: 1685.4117.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods
Parameter Acyl Chloride Route Enzymatic Route Catalytic (Re) Route
Total Yield 62% 58% 74%
Reaction Time 48h 72h 18h
Purity (HPLC) 98.5% 97.2% 99.1%
Cost (USD/g) 420 380 550

Challenges and Optimization

Byproduct Formation

  • Transesterification : Minimized using bulky bases (e.g., 2,6-lutidine) during acyl chloride couplings.
  • Double Bond Isomerization : Controlled by conducting reactions under nitrogen and avoiding prolonged heating.

Solvent Optimization

Ionic liquids (e.g., [BMIM][PF₆]) enhance solubility of the C18 chains, improving reaction rates by 40% compared to DCM.

Q & A

Q. What synthetic strategies are recommended for constructing multi-ester derivatives like this compound?

The synthesis of such complex esters typically involves sequential esterification and protection/deprotection steps. Controlled copolymerization methods, as described in studies of structurally related polyesters, can guide regioselective acylation . For example, using carbodiimide coupling agents (e.g., DCC/DMAP) to activate carboxylic acids and minimize side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical to ensure intermediate purity.

Q. How can the stereochemistry of the (E)-configured double bond at position 9 be confirmed?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can identify spatial proximity of protons across the double bond, distinguishing E/Z isomers. Comparative analysis with reference compounds (e.g., (9E)-18-oxo-9-octadecenoic acid derivatives) using gas chromatography or HPLC retention times is also effective . Computational prediction tools (e.g., ACD/Labs) may supplement experimental data by modeling expected spectral patterns .

Q. What analytical techniques are suitable for structural characterization?

  • High-resolution mass spectrometry (HR-MS): Confirms molecular formula via exact mass.
  • Multidimensional NMR (¹H, ¹³C, HSQC, HMBC): Resolves overlapping signals from branched alkyl chains and ester groups. For example, HMBC correlations can confirm carbonyl linkages between the propan-2-yloxycarbonyl group and octadecanoyloxy substituents .
  • X-ray crystallography: If crystallizable, this provides unambiguous stereochemical assignment (see protocols in for similar esters) .

Q. How can hydrolytic stability be assessed under physiological conditions?

Conduct accelerated degradation studies in buffered solutions (pH 2–8) at 37°C. Monitor ester bond cleavage via LC-MS or FTIR, comparing degradation rates to simpler octadecanoyloxy esters (e.g., oleic acid derivatives) . Include controls with esterase enzymes to simulate in vivo conditions.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR assignments) be resolved?

Discrepancies often arise from conformational flexibility or impurities. Solutions include:

  • Dynamic NMR experiments: To detect slow-exchange conformers.
  • Isotopic labeling: ¹³C-labeled substrates can clarify ambiguous carbonyl signals.
  • Cross-validation with computational models: Predict chemical shifts using density functional theory (DFT) and compare with experimental data .

Q. What strategies mitigate challenges in purifying multi-ester compounds?

  • Solvent gradient chromatography: Use silica gel or reverse-phase C18 columns with hexane/ethyl acetate gradients to separate closely eluting esters.
  • Crystallization optimization: Screen solvents (e.g., acetone/water mixtures) to exploit differences in ester hydrophobicity.
  • Prep-HPLC with evaporative light scattering detection (ELSD): Effective for non-UV-active compounds .

Q. How can computational modeling predict interactions with lipid membranes or proteins?

Molecular dynamics (MD) simulations using software like GROMACS can model the compound’s insertion into lipid bilayers, focusing on:

  • Orientation of the (E)-double bond and its impact on membrane fluidity.
  • Free energy profiles for translocation across bilayers.
  • Docking studies with phospholipase A2 or other esterase enzymes to predict hydrolysis sites .

Q. What methodologies validate the compound’s role in modulating lipid-mediated signaling pathways?

  • In vitro assays: Measure inhibition/activation of lipid kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits.
  • Lipidomics profiling: Treat cell lines (e.g., HEK293) and analyze changes in phospholipid species via LC-MS/MS.
  • Gene expression analysis: qPCR or RNA-seq to identify downstream targets (e.g., PPAR-γ) regulated by the compound .

Q. How can degradation products be identified and quantified in environmental matrices?

  • Stability-indicating assays: Use LC-TOF-MS to detect hydrolytic byproducts (e.g., free octadecanoic acid).
  • Solid-phase extraction (SPE): Concentrate trace degradation products from aqueous samples.
  • Ecotoxicity testing: Follow protocols from firefighting foam alternative assessments (e.g., algal growth inhibition assays) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity (e.g., pro- vs. anti-inflammatory effects)?

  • Dose-response studies: Test activity across a wide concentration range (nM–µM).
  • Cell-type specificity: Compare effects in macrophages (RAW264.7) vs. epithelial cells (A549).
  • Metabolite profiling: Assess whether observed effects arise from the parent compound or its hydrolysis products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.